2,3,5-Trinitrotoluene
Overview
Description
2,3,5-Trinitrotoluene is a chemical compound with the molecular formula C7H5N3O6. It is a pale yellow solid that is known for its explosive properties. This compound is a derivative of toluene, where three nitro groups are attached to the benzene ring at the 2, 3, and 5 positions. It is less commonly known compared to its isomer, 2,4,6-trinitrotoluene, which is widely used in explosives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-trinitrotoluene involves the nitration of toluene. The process typically requires a mixture of concentrated nitric acid and sulfuric acid. The nitration reaction is carried out in multiple steps to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are carefully controlled to optimize yield and purity. The process involves:
- Nitration of toluene to form mononitrotoluene.
- Further nitration to produce dinitrotoluene.
- Final nitration to obtain this compound.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trinitrotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trinitrobenzoic acid.
Reduction: Reduction of the nitro groups can lead to the formation of aminotoluene derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like iron filings in hydrochloric acid or catalytic hydrogenation.
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products:
Oxidation: Trinitrobenzoic acid.
Reduction: Aminotoluene derivatives.
Substitution: Various substituted toluene derivatives depending on the reagent used.
Scientific Research Applications
2,3,5-Trinitrotoluene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a model compound for studying nitroaromatic toxicity.
Industry: Utilized in the development of explosives and as a standard for calibrating explosive detection equipment.
Mechanism of Action
The mechanism of action of 2,3,5-trinitrotoluene involves the interaction of its nitro groups with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in oxidative stress, cellular damage, and other toxic effects. The pathways involved include the generation of reactive oxygen species and the disruption of cellular redox balance.
Comparison with Similar Compounds
2,4,6-Trinitrotoluene (TNT): The most well-known isomer, widely used in explosives.
2,4-Dinitrotoluene: Another nitroaromatic compound with similar properties but fewer nitro groups.
Hexanitrobenzene: A highly nitrated aromatic compound with different explosive characteristics.
Comparison:
Explosive Properties: 2,4,6-Trinitrotoluene is more commonly used due to its optimal balance of stability and explosive power. 2,3,5-Trinitrotoluene, while also explosive, is less commonly used.
Chemical Reactivity: The position of the nitro groups affects the reactivity and the types of reactions the compounds undergo. This compound has unique reactivity patterns compared to its isomers.
Applications: While 2,4,6-trinitrotoluene is predominantly used in explosives, this compound finds more niche applications in research and specialized industrial processes.
Properties
IUPAC Name |
1-methyl-2,3,5-trinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O6/c1-4-2-5(8(11)12)3-6(9(13)14)7(4)10(15)16/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSCKRLVSINLST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209736 | |
Record name | Benzene, 1-methyl-2,3,5-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-74-5 | |
Record name | 2,3,5-Trinitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-methyl-2,3,5-trinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609745 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-methyl-2,3,5-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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